molecular formula C11H8ClN5O4 B1683507 6-(1H-Imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione CAS No. 154164-30-4

6-(1H-Imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione

Cat. No. B1683507
M. Wt: 309.66 g/mol
InChI Key: UMLFDVOHVJPDIZ-UHFFFAOYSA-N
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Description

Imidazole is an organic compound with the formula C3N2H4. It is a white or colourless solid that is soluble in water, producing a mildly alkaline solution . Quinoxalinedione is a type of organic compound and it forms the core structure of various pharmaceutical drugs.


Synthesis Analysis

The synthesis of imidazoles has been a subject of recent research. The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

Imidazole is a planar 5-membered ring. It exists in two equivalent tautomeric forms because hydrogen can be bound to one or another nitrogen atom .


Chemical Reactions Analysis

Imidazoles are key components to functional molecules that are used in a variety of everyday applications. The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms .


Physical And Chemical Properties Analysis

Imidazole is a highly polar compound, as evidenced by its electric dipole moment of 3.67 D. It is highly soluble in water .

Scientific Research Applications

AMPA Receptor Antagonism and Epilepsy Research

6-(1H-Imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione, known as YM90K, has been identified as a potent antagonist for the AMPA receptor, a subtype of the excitatory amino acid (EAA) receptors in the brain. Studies have demonstrated its efficacy in inhibiting [3H]AMPA binding from rat whole brain, suggesting its potential use in understanding and treating neurological conditions like epilepsy (Ohmori et al., 1994). YM872, a related compound, has shown significant suppression of fully kindled seizures in rat models, pointing towards its antiepileptogenic effects and potential clinical usefulness as an antiepileptogenic drug (Hara et al., 2006).

Neuroprotection in Cerebral Ischemia

Research on YM872, a derivative of YM90K, has indicated its neuroprotective effect against focal cerebral ischemia in animal models. In studies involving cats, YM872's infusion shortly after the onset of ischemia resulted in a significant reduction in the volume of ischemic damage, supporting the role of AMPA receptors in the progression of ischemic damage (Takahashi et al., 1998). This evidence highlights the therapeutic potential of such compounds in treating acute stroke in humans.

Structural Activity Relationships

The synthesis and evaluation of various derivatives of YM90K have been conducted to understand the structure-activity relationships (SAR) for AMPA receptor binding. These studies have led to insights about the pharmacophoric requirements of the receptor and the impact of different substituents on the quinoxalinedione nucleus for receptor affinity and selectivity (Ohmori et al., 1996). Such research is crucial in designing more effective and selective compounds for therapeutic use.

Safety And Hazards

Imidazole is classified as corrosive. It has the hazard statements H302, H314, H360D .

Future Directions

Much effort has been spent in recent years to develop synthetic approaches to imidazoles, including reactions under catalyst- and solvent-free conditions . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

properties

IUPAC Name

6-imidazol-1-yl-7-nitro-1,4-dihydroquinoxaline-2,3-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N5O4.ClH/c17-10-11(18)14-7-4-9(16(19)20)8(3-6(7)13-10)15-2-1-12-5-15;/h1-5H,(H,13,17)(H,14,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMLFDVOHVJPDIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C2=C(C=C3C(=C2)NC(=O)C(=O)N3)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00165547
Record name 6-(1H-Imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00165547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(1H-Imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione

CAS RN

154164-30-4
Record name 6-(1H-Imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154164304
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-(1H-Imidazol-1-yl)-7-nitro-2,3(1H,4H)-quinoxalinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00165547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name YM-90K
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UAEXCLWI0Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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